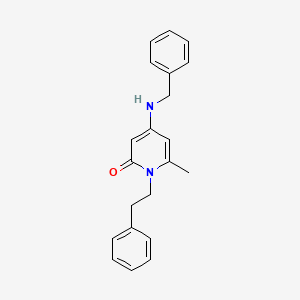
4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-on ist eine heterocyclische Verbindung, die zur Pyridinfamilie gehört. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die eine Benzylaminogruppe, eine Methylgruppe und eine Phenylethylgruppe enthält, die an einen Pyridinon-Kern gebunden sind. Sie hat aufgrund ihres Potenzials für biologische und pharmakologische Aktivitäten in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-on beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Syntheseroute umfasst die folgenden Schritte:
Bildung des Pyridinon-Kerns: Der erste Schritt beinhaltet die Bildung des Pyridinon-Kerns durch eine Cyclisierungsreaktion. Dies kann durch Umsetzen geeigneter Vorstufen unter sauren oder basischen Bedingungen erreicht werden.
Einführung der Benzylaminogruppe: Die Benzylaminogruppe wird durch eine nucleophile Substitutionsreaktion eingeführt. Dieser Schritt erfordert oft die Verwendung von Benzylamin und einer geeigneten Abgangsgruppe am Pyridinon-Kern.
Addition der Methylgruppe: Die Methylgruppe kann durch Alkylierungsreaktionen unter Verwendung von Methylierungsmitteln wie Methyliodid eingeführt werden.
Anbindung der Phenylethylgruppe: Die Phenylethylgruppe wird typischerweise durch eine Friedel-Crafts-Alkylierungsreaktion unter Verwendung von Phenylethylchlorid und einem Lewis-Säure-Katalysator hinzugefügt.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Syntheserouten umfassen, die jedoch für die Großproduktion optimiert sind. Dazu gehören die Verwendung von Durchflussreaktoren, das Hochdurchsatzscreening von Reaktionsbedingungen und die Entwicklung effizienter Reinigungsmethoden, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion spezifischer funktioneller Gruppen führt.
Substitution: Die Verbindung kann je nach Art der Substituenten und Reaktionsbedingungen an nucleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Wasserstoffperoxid und andere Oxidationsmittel unter sauren oder basischen Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und katalytische Hydrierung.
Substitution: Benzylamin, Methyliodid, Phenylethylchlorid und Lewis-Säure-Katalysatoren.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation oxidierte Derivate ergeben, während die Reduktion reduzierte Formen der Verbindung erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung wird als Baustein bei der Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Es hat sich als potenzieller Inhibitor bestimmter Enzyme und Rezeptoren gezeigt, was es zu einem Kandidaten für weitere biologische Studien macht.
Medizin: Vorläufige Studien deuten darauf hin, dass die Verbindung entzündungshemmende, krebshemmende und antimikrobielle Eigenschaften besitzen kann, die weitere Untersuchungen für therapeutische Anwendungen rechtfertigen.
Industrie: Die einzigartige Struktur der Verbindung macht sie nützlich für die Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von 4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-on beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren und andere Proteine sein. Die Verbindung kann die Aktivität dieser Zielstrukturen durch Bindungsinteraktionen modulieren, was zu Veränderungen in zellulären Signalwegen und biologischen Reaktionen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Signalwege aufzuklären.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for further biological studies.
Medicine: Preliminary studies suggest that the compound may possess anti-inflammatory, anti-cancer, and anti-microbial properties, warranting further investigation for therapeutic applications.
Industry: The compound’s unique structure makes it useful in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-(Aminomethyl)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-on
- 4-(Benzylamino)-6-ethyl-1-(2-phenylethyl)pyridin-2(1H)-on
- 4-(Benzylamino)-6-methyl-1-(2-phenylpropyl)pyridin-2(1H)-on
Einzigartigkeit
4-(Benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2(1H)-on ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und strukturellen Merkmalen einzigartig. Diese Einzigartigkeit trägt zu seiner unterschiedlichen chemischen Reaktivität und seinen potenziellen biologischen Aktivitäten bei, die es von ähnlichen Verbindungen abheben.
Eigenschaften
CAS-Nummer |
195005-29-9 |
|---|---|
Molekularformel |
C21H22N2O |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
4-(benzylamino)-6-methyl-1-(2-phenylethyl)pyridin-2-one |
InChI |
InChI=1S/C21H22N2O/c1-17-14-20(22-16-19-10-6-3-7-11-19)15-21(24)23(17)13-12-18-8-4-2-5-9-18/h2-11,14-15,22H,12-13,16H2,1H3 |
InChI-Schlüssel |
LDQLSJGRLVTDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)N1CCC2=CC=CC=C2)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


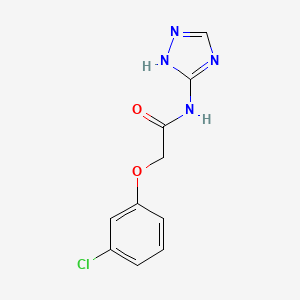




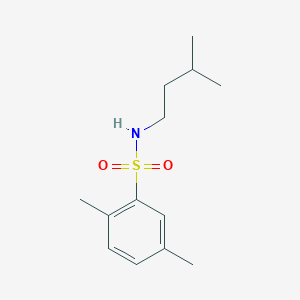

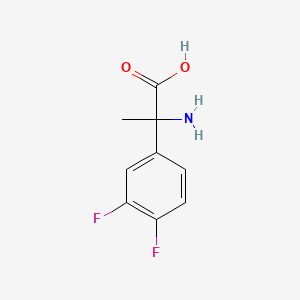

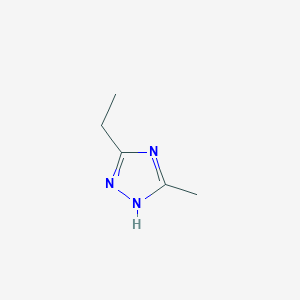

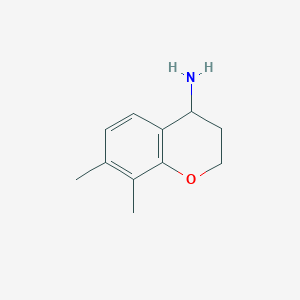
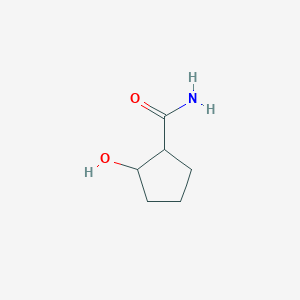
![Acetic acid, [[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B12118597.png)
